Z-LEHD-fmk

Description

Properties

IUPAC Name |

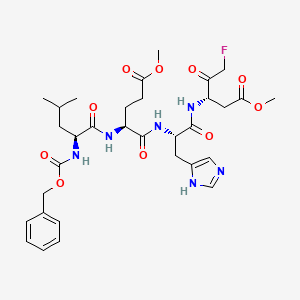

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRKBEPGVHOXSV-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-LEHD-fmk mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Z-LEHD-fmk

Introduction

This compound is a potent and widely utilized research tool in the study of apoptosis. It functions as a selective, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of programmed cell death.[1][2][3] Structurally, this compound is a tetrapeptide (Leu-Glu-His-Asp) linked to a fluoromethyl ketone (fmk) moiety, with an N-terminal benzyloxycarbonyl (Z) group that enhances its ability to cross cell membranes.[4] The "LEHD" sequence mimics the cleavage site recognized by caspase-9, allowing the inhibitor to specifically target the enzyme's active site.[5] The fmk group forms a covalent bond with the catalytic cysteine residue in the active site, leading to irreversible inhibition.[4] This high specificity and irreversible nature make this compound an invaluable agent for elucidating the roles of caspase-9 in various cellular processes.

Core Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway

Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis.[4] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[6] Caspase-9 is classified as an initiator caspase, responsible for activating the downstream executioner caspases (-3, -6, and -7) in the intrinsic, or mitochondrial, pathway of apoptosis.[4][7]

The activation of the intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[7][8] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of ATP, induces a conformational change in Apaf-1, allowing it to oligomerize into a heptameric wheel-shaped complex known as the apoptosome.[6][8]

The apoptosome then recruits pro-caspase-9 molecules, facilitating their dimerization and auto-activation through proximity-induced conformational changes.[7][9] Active caspase-9 subsequently cleaves and activates the executioner pro-caspases, primarily pro-caspase-3 and pro-caspase-7, initiating a cascade that dismantles the cell by cleaving numerous cellular substrates.[1][6]

This compound exerts its inhibitory effect by directly targeting active caspase-9 within this pathway. The LEHD peptide sequence directs the molecule to the substrate-binding pocket of caspase-9.[5] The fluoromethyl ketone group then forms a stable, irreversible thioether linkage with the cysteine residue in the enzyme's catalytic site, effectively blocking its proteolytic activity. By inhibiting caspase-9, this compound prevents the activation of downstream executioner caspases, thereby halting the apoptotic cascade and promoting cell survival.[2][10]

Quantitative Data: Inhibitor Specificity

While this compound is a potent inhibitor of caspase-9, it can exhibit some cross-reactivity with other caspases, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.

| Inhibitor | Target Caspase | IC50 Value (nM) |

| This compound | Caspase-8 | 700 |

| This compound | Caspase-9 | 1500 |

| This compound | Caspase-10 | 3590 |

| z-IETD-fmk | Caspase-8 | 350 |

| z-IETD-fmk | Caspase-9 | 3700 |

| Ac-LESD-CMK | Caspase-8 | 50 |

| Ac-LESD-CMK | Caspase-9 | 12000 |

| Note: Data compiled from various experimental systems.[11] IC50 values can vary depending on the assay conditions and substrate used. |

Experimental Protocols

The following is a representative protocol for assessing the efficacy of this compound in preventing apoptosis induced by a chemical agent (e.g., camptothecin or TRAIL) in a cell culture model.

Materials

-

Cell Line: Jurkat (human T-cell leukemia) or other apoptosis-sensitive cell line.[12]

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Apoptosis Inducer: Camptothecin or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][12]

-

Inhibitors:

-

Solvent: Dimethyl sulfoxide (DMSO).[5]

-

Apoptosis Detection Kit: Annexin V-PE Apoptosis Detection Kit or antibodies for Western blotting (e.g., anti-cleaved caspase-3, anti-PARP).[12]

-

Instrumentation: Flow cytometer or Western blot imaging system.

Reagent Preparation

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving 1.0 mg in 124 µL of DMSO.[12] Prepare the negative control inhibitor similarly. Aliquot and store at -20°C.

-

Apoptosis Inducer Stock Solution: Prepare a stock solution of the inducer at a concentration 1000x the desired final concentration in DMSO or an appropriate solvent.

Experimental Procedure

-

Cell Culture: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For Jurkat cells, a density of 2 x 10^5 cells/mL is appropriate.

-

Inhibitor Pre-treatment:

-

Thaw the inhibitor stock solutions immediately before use.

-

Pre-treat the cells by adding this compound to the culture medium at a final concentration typically ranging from 10 µM to 100 µM.[2] A common working concentration is 20 µM.[2][10]

-

Include a "no inhibitor" control, a "vehicle control" (DMSO only), and a "negative control inhibitor" (e.g., 20 µM Z-FA-fmk) group.

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO2 incubator to allow for inhibitor uptake.[2][12]

-

-

Induction of Apoptosis:

-

Following the pre-incubation period, add the apoptosis-inducing agent (e.g., 4 µM camptothecin or 50 ng/mL TRAIL) to the appropriate wells.[2][12]

-

Include an "untreated" control group that receives neither inhibitor nor inducer.

-

Incubate for the required time to induce apoptosis (e.g., 3-16 hours), depending on the cell line and inducer.[2][12]

-

-

Apoptosis Assessment:

-

Flow Cytometry (Annexin V Staining):

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-PE and 7-AAD or another viability dye.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Apoptotic cells will be Annexin V positive.

-

-

Western Blotting:

-

Harvest cells and prepare cell lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved caspase-3 or cleaved PARP to detect downstream apoptotic events.

-

Use an appropriate secondary antibody and visualize the bands. A reduction in the cleaved protein bands in the this compound treated group indicates inhibition of apoptosis.

-

-

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Caspase-9 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 8. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, Caspase-9 Inhibitor [bdbiosciences.com]

Core Function: A Selective Initiator Caspase Inhibitor

An In-depth Technical Guide to the Function and Application of Z-LEHD-fmk

This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-9.[1][2] It belongs to a class of peptide-based inhibitors where the peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the preferred recognition site of caspase-9. Caspases are a family of cysteine-aspartic proteases crucial for the regulation of apoptosis (programmed cell death) and inflammation. They are categorized as initiator caspases (e.g., caspase-8, caspase-9), which activate downstream signals, and executioner or effector caspases (e.g., caspase-3, caspase-7), which dismantle the cell.[3]

This compound's primary function is to selectively target and inactivate caspase-9, a key initiator caspase in the intrinsic or mitochondrial pathway of apoptosis.[3][4] This specificity makes it an invaluable tool for researchers studying the mechanisms of apoptosis, particularly for delineating the roles of the intrinsic pathway versus the extrinsic (death receptor-mediated) pathway. Its application extends to neuroprotective studies and cancer research, where it can be used to prevent cell death or to understand how cancer cells evade apoptosis.[2][4]

Mechanism of Action

The inhibitory activity of this compound is conferred by its specific chemical structure, which comprises three key components:

-

N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the molecule's lipophilicity, which significantly improves its ability to permeate cell membranes and act on intracellular targets.[5]

-

Tetrapeptide Sequence (LEHD): This sequence is recognized by the substrate-binding pocket of caspase-9. Caspases achieve substrate specificity by recognizing distinct four-amino-acid sequences. The LEHD sequence is preferentially cleaved by caspase-9.[6]

-

C-terminal Fluoromethyl Ketone (FMK) group: This reactive group is the key to the inhibitor's irreversible action. After the peptide sequence guides the inhibitor to the enzyme's active site, the FMK group forms a stable, covalent thioether bond with the cysteine residue in the catalytic site of caspase-9. This covalent modification permanently inactivates the enzyme.[5]

This mechanism makes this compound a competitive and irreversible inhibitor.[1]

Signaling Pathway: Inhibition of the Intrinsic Apoptotic Cascade

Caspase-9 is the apical protease in the intrinsic apoptosis pathway, which is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These stressors lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[5][7]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[8] This binding event triggers the oligomerization of Apaf-1 into a large, heptameric protein complex known as the apoptosome.[7] The apoptosome then recruits pro-caspase-9 molecules, the inactive zymogen form of the enzyme.[3] Proximity-induced dimerization within the apoptosome complex leads to the activation of caspase-9 through autocatalytic cleavage.[8]

Active caspase-9 then proceeds to activate the downstream executioner caspases, primarily caspase-3 and caspase-7, by cleaving their inactive pro-forms.[9] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

This compound intervenes at a critical juncture in this cascade by directly binding to and inactivating caspase-9, thereby preventing the activation of downstream executioner caspases and halting the apoptotic process.[2]

Quantitative Data: Inhibitor Specificity

While this compound is primarily known as a caspase-9 inhibitor, it is crucial for researchers to understand its specificity profile, as cross-reactivity with other caspases can occur. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Caspase Target | Reported IC50 Value | Reference Compound |

| Caspase-9 | 1.5 µM | This compound |

| Caspase-8 | 1.0 µM | This compound |

| Caspase-10 | 3.59 µM | This compound |

| Caspase-9 | 49.2 nM | Ac-LEHD-CHO |

Table compiled from data in multiple sources.[10][11] Note: The reported IC50 values can vary between studies depending on the assay conditions, enzyme and substrate concentrations, and purity of the reagents. Ac-LEHD-CHO is a related aldehyde inhibitor shown for comparison of potency.

Experimental Protocols and Workflow

This compound is widely used in cell-based assays to determine if an apoptotic stimulus acts through the caspase-9-dependent intrinsic pathway.

General Protocol: In Vitro Inhibition of Apoptosis

This protocol provides a general framework for using this compound to inhibit apoptosis induced by a substance (e.g., TRAIL, etoposide) in a cultured cell line.

-

Cell Culture: Plate cells (e.g., HCT116, Jurkat) at an appropriate density in a multi-well plate and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Inhibitor Preparation: Reconstitute lyophilized this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[12] Store aliquots at -20°C.[12] Immediately before use, dilute the stock solution in fresh culture medium to the desired working concentration. Note: The final DMSO concentration should not exceed 0.2% to avoid solvent-induced cytotoxicity.[12]

-

Inhibitor Pre-treatment: Remove the culture medium from the cells and replace it with medium containing this compound at the desired final concentration (a typical starting concentration is 20 µM).[1][2] Include a vehicle control (medium with the same final concentration of DMSO but no inhibitor). Incubate the cells for a pre-treatment period, typically 30 minutes to 2 hours, to allow for cell penetration.[1][2]

-

Apoptosis Induction: Add the apoptotic stimulus (e.g., TRAIL at 50 ng/ml) directly to the wells containing the inhibitor or vehicle control.[1] Also include a positive control (stimulus only) and a negative control (cells with no treatment).

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis, which can range from 4 to 24 hours depending on the cell type and stimulus.

-

Apoptosis Measurement: Harvest the cells and assess apoptosis using a suitable method:

-

Western Blotting: Analyze cell lysates for the cleavage of caspase-9, caspase-3, and PARP. Inhibition by this compound should reduce or eliminate the appearance of the cleaved forms of these proteins.

-

Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

-

Caspase Activity Assay: Measure the enzymatic activity of caspase-3/7 or caspase-9 in cell lysates using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical apoptosis inhibition experiment using this compound.

Conclusion

This compound is a specific, irreversible inhibitor of caspase-9, the initiator caspase of the intrinsic apoptosis pathway. Its ability to permeate cells and selectively block this critical node in the cell death machinery has established it as an essential pharmacological tool. For researchers in apoptosis, neuroscience, and oncology, this compound provides a reliable method for investigating the functional role of the mitochondrial pathway in various physiological and pathological contexts. Proper experimental design, including appropriate controls and concentration titration, is critical for obtaining clear and interpretable results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Caspase-9 Inhibitor this compound (FMK008) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 8. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound, Caspase-9 Inhibitor [bdbiosciences.com]

Z-LEHD-fmk: A Technical Guide to its Application in Intrinsic Apoptosis Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-LEHD-fmk, a selective and irreversible inhibitor of caspase-9, and its critical role in the elucidation of the intrinsic apoptosis pathway. This document details the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in apoptosis research.

Introduction: The Role of this compound in Apoptosis

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is executed by a family of cysteine proteases known as caspases. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is initiated by cellular stress signals leading to the activation of initiator caspases, most notably caspase-9.

This compound is a cell-permeable and irreversible peptide inhibitor that specifically targets caspase-9.[1] Its tetrapeptide sequence (Leu-Glu-His-Asp) mimics the cleavage site of pro-caspase-3 by caspase-9, allowing it to bind to the active site of caspase-9 and covalently modify the catalytic cysteine residue. This irreversible binding effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting the progression of apoptosis. The fluoromethylketone (fmk) group is crucial for its irreversible inhibitory activity. Due to its high selectivity, this compound has become an invaluable tool for studying the specific role of caspase-9 in the intrinsic apoptotic signaling cascade.

Mechanism of Action and Signaling Pathway

The intrinsic apoptosis pathway is triggered by various intracellular stimuli, including DNA damage, growth factor withdrawal, and oxidative stress. These stimuli lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily pro-caspase-3, initiating a cascade of proteolytic events that culminate in cell death. This compound specifically inhibits the proteolytic activity of activated caspase-9, thereby halting the apoptotic signaling cascade at a critical juncture.

Figure 1: Intrinsic Apoptosis Pathway and this compound Inhibition.

Quantitative Data

The potency of this compound as a caspase-9 inhibitor is a critical parameter for designing and interpreting experiments. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 for Caspase-9 | 1.5 µM | Not Specified | in vitro enzymatic assay | [2] |

| Commonly Used in vitro Concentration | 20 µM | Human, Murine | Cell-based assays | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study the intrinsic apoptosis pathway.

Caspase-9 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-9 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (and a negative control peptide, e.g., Z-FA-fmk)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA assay)

-

Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Cell Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Pre-incubate one set of cells with this compound (e.g., 20 µM) and another with a negative control peptide for 1-2 hours.

-

Induce apoptosis in treated and untreated cells with the chosen agent for the desired time. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Lyse the cell pellet with ice-old lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Caspase-9 Assay:

-

Dilute the cell lysates to a final concentration of 1-2 mg/mL in assay buffer.

-

Add 50 µL of each cell lysate to a well of the 96-well black microplate.

-

Add 50 µL of the caspase-9 substrate solution (e.g., 50 µM Ac-LEHD-AFC in assay buffer) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

Figure 2: Workflow for a Caspase-9 Activity Assay.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol outlines the detection of DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with this compound.

Materials:

-

Cells cultured on coverslips or slides

-

Apoptosis-inducing agent

-

This compound

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)

-

Antibody against the label (if using an indirect method, e.g., anti-BrdU-FITC)

-

Nuclear counterstain (e.g., DAPI or Propidium Iodide)

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Culture and treat cells with an apoptosis inducer in the presence or absence of this compound as described in 4.1.1.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

-

Wash the fixed cells twice with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

-

TUNEL Staining:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

If using an indirect method, wash the cells and incubate with the fluorescently labeled antibody for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Microscopy:

-

Counterstain the nuclei with DAPI or PI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Western Blotting for Caspase-9 Cleavage

This protocol details the detection of pro-caspase-9 and its cleaved (active) fragments by Western blotting.

Materials:

-

Cell lysates prepared as in 4.1.2.

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against caspase-9 (that recognizes both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system. Pro-caspase-9 will appear as a higher molecular weight band, while the cleaved, active form will be a smaller fragment.

-

Conclusion

This compound is a potent and specific tool for the investigation of the intrinsic apoptosis pathway. Its ability to irreversibly inhibit caspase-9 allows researchers to dissect the molecular events upstream and downstream of this critical initiator caspase. The experimental protocols provided in this guide offer a framework for utilizing this compound to elucidate the mechanisms of apoptosis in various experimental systems. A thorough understanding of its mechanism of action and appropriate experimental design are crucial for obtaining reliable and insightful data in the fields of cell biology, oncology, and drug development.

References

- 1. mblbio.com [mblbio.com]

- 2. researchgate.net [researchgate.net]

- 3. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Caspase-9 Activation and its Inhibition by Z-LEHD-fmk

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation of caspase-9, a critical initiator of the intrinsic apoptotic pathway, and its selective inhibition by the irreversible inhibitor, Z-LEHD-fmk. This document details the underlying molecular mechanisms, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for studying these processes in a research setting.

The Intrinsic Pathway of Apoptosis and the Role of Caspase-9

Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and development. The intrinsic pathway of apoptosis is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[1]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[2] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-shaped protein complex known as the apoptosome.[2][3] The apoptosome serves as the activation platform for the initiator caspase, pro-caspase-9.[4][5]

Pro-caspase-9, an inactive zymogen, is recruited to the apoptosome via interactions between its caspase activation and recruitment domain (CARD) and the corresponding CARD domain on Apaf-1.[4] This recruitment and induced proximity on the apoptosome platform facilitates the dimerization and subsequent auto-proteolytic cleavage of pro-caspase-9 into its active form, caspase-9.[4][5] Active caspase-9 then initiates a downstream signaling cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which in turn cleave a plethora of cellular substrates, culminating in the dismantling of the cell.[1][2]

This compound: A Selective and Irreversible Caspase-9 Inhibitor

This compound (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a synthetic tetrapeptide that acts as a potent, cell-permeable, and irreversible inhibitor of caspase-9.[6][7][8] Its specificity is derived from the "LEHD" amino acid sequence, which mimics the preferred cleavage site of caspase-9.

The inhibitory mechanism of this compound is attributed to its fluoromethyl ketone (fmk) moiety. This electrophilic group forms a covalent thioether bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[9] This targeted inhibition allows for the specific investigation of caspase-9's role in the apoptotic cascade.

Quantitative Analysis of this compound Specificity

The efficacy and specificity of a chemical inhibitor are paramount for its utility in research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the IC50 values of this compound against a panel of human caspases, demonstrating its high selectivity for caspase-9.

| Caspase Target | This compound IC50 (µM) | Reference |

| Caspase-1 | >10 | [4] |

| Caspase-2 | No Inhibition | [4] |

| Caspase-3 | >10 | [4] |

| Caspase-4 | >10 | [4] |

| Caspase-5 | >10 | [4] |

| Caspase-6 | >10 | [4] |

| Caspase-7 | >10 | [4] |

| Caspase-8 | 0.0007 | [4] |

| Caspase-9 | 1.5 | [4] |

| Caspase-10 | 3.59 | [4] |

Note: While some studies show high potency against Caspase-8, this compound is widely recognized and utilized as a potent Caspase-9 inhibitor in functional cellular assays.

Experimental Protocols

This section provides detailed methodologies for key experiments to study caspase-9 activation and its inhibition by this compound.

Fluorometric Caspase-9 Activity Assay

This assay quantifies the enzymatic activity of caspase-9 in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (and a negative control inhibitor, e.g., Z-FA-fmk)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 10 mM DTT)

-

Caspase-9 substrate (e.g., Ac-LEHD-AFC, 1 mM stock in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorometer with excitation at ~400 nm and emission at ~505 nm

Procedure:

-

Cell Treatment:

-

Plate cells at the desired density.

-

Pre-incubate one set of cells with this compound (typically 10-50 µM) for 1-2 hours.

-

Induce apoptosis in treated and untreated cells. Include a vehicle-treated, non-induced control group.

-

-

Cell Lysis:

-

Harvest cells and pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract).

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of the 96-well plate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the Ac-LEHD-AFC substrate to each well (final concentration 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence using a fluorometer.

-

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the induced sample to the non-induced control.

-

Western Blot Analysis of Caspase-9 Cleavage

This method visualizes the activation of caspase-9 by detecting the cleavage of the pro-caspase-9 zymogen into its smaller, active fragments.[2][4][10]

Materials:

-

Treated cell lysates (prepared as in 4.1, but in a lysis buffer suitable for SDS-PAGE, e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against caspase-9 (that detects both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Quantify the protein concentration of the cell lysates.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Pro-caspase-9 will appear as a higher molecular weight band, while the cleaved, active form will be a lower molecular weight band.

-

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[9]

Materials:

-

Treated cells (adherent or suspension)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells (for adherent cells, use a gentle dissociation method like trypsinization).

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

-

Staining:

-

Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI or 7-AAD.

-

Add 400 µL of 1X Annexin V Binding Buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Annexin V-positive, PI/7-AAD-negative cells are in early apoptosis.

-

Annexin V-positive, PI/7-AAD-positive cells are in late apoptosis or necrosis.

-

Conclusion

Caspase-9 is a pivotal initiator caspase in the intrinsic apoptotic pathway, making it a key target for both basic research and therapeutic development. The selective and irreversible inhibitor this compound provides a powerful tool for elucidating the specific roles of caspase-9 in apoptosis and other cellular processes. The data and protocols presented in this guide offer a robust framework for researchers to investigate caspase-9 activation and its modulation, ultimately contributing to a deeper understanding of programmed cell death and the development of novel therapeutic strategies.

References

- 1. Regulation of caspase-9 activity by differential binding to the apoptosome complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. protocols.io [protocols.io]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]

- 9. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

Z-LEHD-fmk Target Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-fmk (Benzyloxycarbonyl-Leu-Glu(OMe)-His-Asp(OMe)-fluoromethylketone) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-9. As a key initiator caspase in the intrinsic pathway of apoptosis, caspase-9 plays a critical role in programmed cell death triggered by intracellular stress signals. The specificity of this compound for caspase-9 makes it an invaluable tool for researchers studying apoptosis, allowing for the precise dissection of the mitochondrial-mediated death cascade. This technical guide provides a comprehensive overview of the target specificity of this compound, including its inhibitory profile against various caspases, detailed experimental protocols for its characterization, and a discussion of potential off-target effects.

Core Principles of this compound Inhibition

This compound is a cell-permeable inhibitor that covalently modifies the catalytic cysteine residue within the active site of caspase-9, thereby irreversibly inactivating the enzyme. The tetrapeptide sequence (LEHD) mimics the natural cleavage site of procaspase-3 by caspase-9, conferring a high degree of selectivity for its target. The fluoromethylketone (fmk) moiety is responsible for the irreversible binding to the caspase's active site.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various human caspases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Enzyme | IC50 (µM) | Reference |

| Caspase-8 | 0.70 | [1] |

| Caspase-9 | 1.5 | [1] |

| Caspase-10 | 3.59 | [1] |

Mandatory Visualization

Signaling Pathway of Intrinsic Apoptosis and this compound Inhibition

Caption: Intrinsic apoptosis pathway showing this compound's inhibition of caspase-9.

Experimental Workflow for Determining this compound Specificity

Caption: Workflow for assessing this compound's caspase inhibition profile.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of this compound against a panel of purified recombinant caspases.

Materials:

-

Purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)

-

This compound

-

DMSO (anhydrous)

-

Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3, Ac-LEHD-AFC for Caspase-9)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplates, flat bottom

-

Fluorometric microplate reader with excitation/emission filters appropriate for the chosen fluorophore (e.g., AFC: Ex/Em = ~400/505 nm)

Procedure:

-

Preparation of Reagents:

-

Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.

-

Reconstitute the fluorogenic caspase substrates in DMSO and then dilute to a working concentration in assay buffer.

-

Dilute the active caspase enzymes to a working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.

-

Add the diluted active caspase enzyme to each well.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the caspase-specific fluorogenic substrate to each well.

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Off-Target Specificity

While this compound is designed to be a selective caspase-9 inhibitor, the potential for off-target effects should be considered, particularly at higher concentrations. Peptide-based inhibitors can sometimes exhibit cross-reactivity with other proteases that have similar substrate specificities.

For instance, the related pan-caspase inhibitor, Z-VAD-fmk, has been shown to inhibit other cysteine proteases such as cathepsins. While specific studies on the non-caspase targets of this compound are limited, it is advisable to include appropriate controls in experiments to rule out potential off-target effects. The use of a structurally related but inactive control peptide is recommended. For example, Z-FA-fmk is often used as a negative control as it is known to inhibit cathepsins B and L but not caspases.

Conclusion

This compound is a powerful and selective tool for the investigation of caspase-9-mediated apoptosis. Its irreversible mode of action and cell permeability make it suitable for a wide range of in vitro and in cellulo studies. However, researchers should be mindful of the limited publicly available data on its complete selectivity profile and the theoretical potential for off-target effects at high concentrations. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use and characterization of this compound in apoptosis research and drug development.

References

Z-LEHD-fmk: A Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Z-LEHD-fmk, a potent and selective inhibitor of caspase-9, for researchers venturing into the field of apoptosis. This document details the inhibitor's mechanism of action, presents key quantitative data, and offers detailed protocols for its application in fundamental apoptosis research.

Core Concepts: Understanding this compound and its Role in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in executing the apoptotic program. Caspases are broadly categorized as initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7).

This compound (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-9.[1][2] Caspase-9 is a critical initiator caspase in the intrinsic (or mitochondrial) pathway of apoptosis.[3] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex known as the apoptosome, which facilitates the activation of caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, ultimately leading to the dismantling of the cell.

The tetrapeptide sequence LEHD is preferentially recognized by caspase-9, making this compound a highly selective inhibitor.[2] The fluoromethylketone (fmk) moiety forms a covalent bond with the active site of caspase-9, leading to irreversible inhibition.[4] This specificity allows researchers to dissect the role of the intrinsic apoptotic pathway and to distinguish caspase-9-dependent events from those mediated by other cell death pathways.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the use and efficacy of this compound in various experimental settings.

Table 1: Effective Concentrations of this compound in In Vitro Studies

| Cell Line | Apoptotic Inducer | This compound Concentration | Observed Effect | Reference |

| Jurkat (Human T-cell leukemia) | Camptothecin (4 µM) | 20 µM | Reduced apoptosis by approximately 50% | [5] |

| HCT116 (Human colon cancer) | TRAIL | 20 µM | Complete protection from TRAIL-induced toxicity | [1][3] |

| 293 (Human embryonic kidney) | TRAIL | 20 µM | Complete protection from TRAIL-induced toxicity | [1][3] |

| Normal Human Hepatocytes | TRAIL | 20 µM | Protection from TRAIL-induced apoptosis | [1][3] |

| KYSE30 (Esophageal squamous cell carcinoma) | Rabd-B (10 µM) | 20 µM | Significant inhibition of Rabd-B-induced apoptosis | |

| KYSE450 (Esophageal squamous cell carcinoma) | Rabd-B (10 µM) | 20 µM | Significant inhibition of Rabd-B-induced apoptosis |

Table 2: Effects of this compound on Cellular and Developmental Processes

| System | This compound Concentration | Endpoint Measured | Key Finding | Reference |

| Buffalo (Bubalus bubalis) in vitro produced embryos | 20 µM | Cleavage Rate | Significantly higher cleavage rate (74.20 ± 5.87%) | [6] |

| Buffalo (Bubalus bubalis) in vitro produced embryos | 20 µM | Blastocyst Production Rate | Higher blastocyst production rate (27.42 ± 2.94%) | [6] |

| Buffalo (Bubalus bubalis) in vitro produced embryos | 20 µM | Apoptotic Index (TUNEL assay) | Significantly lower apoptotic index (1.88 ± 0.87) | [6] |

| Rat model of spinal cord trauma | 0.8 µmol/kg (i.v. for 7 days) | Apoptotic Cell Count | Decreased mean apoptotic cell count at 24 hours and 7 days post-injury | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study apoptosis.

Caspase-9 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the quantification of caspase-9 activity in cell lysates.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)

-

Caspase-9 Substrate (Ac-LEHD-AFC, 1 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with the apoptotic stimulus of interest. For inhibitor studies, pre-incubate a subset of cells with this compound (typically 10-20 µM) for 1-2 hours before adding the apoptotic inducer. Include untreated cells as a negative control.

-

Cell Lysis:

-

Harvest cells (adherent cells can be scraped or trypsinized) and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

-

Assay Setup:

-

In a 96-well microplate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Prepare the 2X Reaction Buffer containing DTT immediately before use (e.g., add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer).

-

Add 50 µL of the 2X Reaction Buffer to each well.

-

Add 5 µL of the 1 mM Ac-LEHD-AFC substrate to each well (final concentration: 50 µM).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis: The fold-increase in caspase-9 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated control.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol details the detection of apoptosis through the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution (1 mg/mL)

-

10X Annexin V Binding Buffer (0.1 M HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with the apoptotic inducer and/or this compound as described in the previous protocol.

-

Cell Harvesting:

-

For suspension cells, gently pellet the cells by centrifugation.

-

For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Avoid harsh trypsinization, which can damage the cell membrane.

-

Collect both the detached and adherent cells to ensure all apoptotic cells are included.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Gating Strategy:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

-

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in the apoptotic cascade.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat and harvest cells as previously described.

-

Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control such as beta-actin. Look for changes in the levels of pro- and anti-apoptotic proteins, and the appearance of cleaved (activated) forms of caspases and their substrates (e.g., cleaved PARP).

-

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. abcam.com [abcam.com]

- 2. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. protocols.io [protocols.io]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Z-LEHD-fmk: A Technical Guide to a Potent Caspase-9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Z-LEHD-fmk, a highly selective and irreversible inhibitor of caspase-9. This information is intended to support research and development efforts in the fields of apoptosis, cancer biology, neurodegenerative diseases, and other areas where caspase-9-mediated signaling is a critical factor.

Core Properties and Structure

This compound, with the CAS Number 210345-04-3, is a synthetic tetrapeptide that acts as a cell-permeable and irreversible inhibitor of caspase-9.[1][2] Its design incorporates a benzyloxycarbonyl (Z) group at the N-terminus, which enhances cell permeability, the peptide sequence Leu-Glu-His-Asp (LEHD) that mimics the cleavage site recognized by caspase-9, and a C-terminal fluoromethyl ketone (fmk) group that irreversibly binds to the catalytic cysteine residue of the enzyme.[3]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃₂H₄₃FN₆O₁₀[4] |

| Molecular Weight | 690.72 g/mol [5] |

| CAS Number | 210345-04-3[1] |

| Appearance | Lyophilized powder[2] |

| Solubility | Soluble in DMSO (e.g., up to 100 mg/mL)[6] |

| Purity | Typically >98%[7] |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2[7] |

| InChI Key | YXRKBEPGVHOXSV-UHFFFAOYSA-N[7] |

| Storage | Store lyophilized powder at -20°C. Reconstituted DMSO stock solutions can be stored in aliquots at -20°C or -80°C.[1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a highly specific inhibitor of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Upon induction of apoptosis by intracellular stress signals, cytochrome c is released from the mitochondria and binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.

The activated caspase-9 proceeds to cleave and activate downstream executioner caspases, primarily pro-caspase-3 and pro-caspase-7. This compound intervenes by irreversibly binding to the active site of caspase-9, thereby preventing the activation of these executioner caspases and effectively halting the apoptotic cascade.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound is highly selective for caspase-9. The following table summarizes the available 50% inhibitory concentration (IC50) values against various caspases. Lower values indicate higher potency.

| Caspase Target | IC50 Value (µM) | Reference |

| Caspase-8 | 0.0007 (0.7 nM) | [1] |

| Caspase-9 | 1.5 | [1] |

| Caspase-10 | 3.59 | [1] |

Note: While some studies show high potency against caspase-8, this compound is widely recognized and utilized as a caspase-9 inhibitor due to the LEHD recognition sequence.

Experimental Protocols

General Workflow for In Vitro Inhibition of Apoptosis

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based apoptosis assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Z-LEHD-fmk: A Technical Guide for Researchers

An In-depth Examination of the Irreversible Caspase-9 Inhibitor in Apoptosis Research

This guide provides a comprehensive technical overview of Z-LEHD-fmk, a potent and selective inhibitor of caspase-9. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's core properties, mechanism of action, and its application in studying the intrinsic pathway of apoptosis.

Core Properties and Specifications

This compound, also known as Z-Leu-Glu(OMe)-His-Asp(OMe)-fmk, is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9.[1][2][3][4] Its benzyloxycarbonyl (Z) group at the N-terminus enhances cellular permeability, allowing for effective use in cell-based assays.

| Property | Value | Source |

| Molecular Weight | 690.72 g/mol | [2][3][5][6] |

| Molecular Formula | C₃₂H₄₃FN₆O₁₀ | [2][3][5][6] |

| CAS Number | 210345-04-3 | [2][3] |

| Mechanism of Action | Irreversible, competitive inhibitor of caspase-9 | [2][4][7] |

| Formulation | Typically supplied as a lyophilized powder or in DMSO | [8][9] |

| Storage | Store lyophilized powder at -20°C. Reconstituted solutions in DMSO can be stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1][2] |

Mechanism of Action and Signaling Pathway

This compound targets caspase-9, an initiator caspase pivotal to the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which in turn activates pro-caspase-9 to its active form. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.

By irreversibly binding to the active site of caspase-9, this compound effectively blocks this cascade, thereby inhibiting apoptosis. This makes it an invaluable tool for studying the roles of caspase-9 in various cellular processes and disease models.

Experimental Protocols and Applications

This compound is widely used in both in vitro and in vivo studies to investigate apoptosis. Common applications include protecting cells from apoptosis, elucidating signaling pathways, and assessing the therapeutic potential of caspase-9 inhibition.

In Vitro Apoptosis Inhibition Assay

This protocol provides a general framework for using this compound to inhibit apoptosis in cell culture.

Objective: To determine the effectiveness of this compound in preventing apoptosis induced by a known stimulus (e.g., TRAIL, staurosporine, etoposide).

Materials:

-

Cell line of interest (e.g., Jurkat, HCT116)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent

-

This compound (reconstituted in DMSO, e.g., 10 mM stock)

-

Z-FA-fmk (negative control)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/PI)

-

Flow cytometer

Methodology:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment:

-

Prepare working solutions of this compound and the negative control (Z-FA-fmk) in cell culture medium. A typical final concentration for this compound is 10-50 µM, but this should be optimized for the specific cell line and experimental conditions.[2][7]

-

Aspirate the old medium and add the medium containing the inhibitor or control.

-

Incubate for 30 minutes to 2 hours to allow for cell permeability.[2][4]

-

-

Apoptosis Induction:

-

Add the apoptosis-inducing agent to the wells at a predetermined concentration.

-

Include control wells: untreated cells, cells with inhibitor only, and cells with the inducing agent only.

-

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 3-24 hours).

-

Apoptosis Measurement:

-

Harvest the cells (including any floating cells).

-

Wash the cells with cold PBS.

-

Stain the cells using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

-

Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.

-

In Vivo Studies

This compound has also demonstrated efficacy in animal models. For example, in a rat model of spinal cord injury, intravenous administration of this compound provided neuroprotection and improved functional recovery.[2][5] In such studies, the inhibitor is typically administered systemically (e.g., intravenously) at doses that need to be empirically determined for the specific animal model and injury type.[5]

Select Applications and Findings

-

Selective Protection of Normal Cells: Studies have shown that this compound can protect normal human hepatocytes from TRAIL-induced apoptosis, while still allowing for the death of cancer cells.[2][10] This suggests a potential therapeutic window for using caspase-9 inhibitors to protect healthy tissues during cancer therapy.[10]

-

Neuroprotection: In models of spinal cord trauma and reperfusion injury, this compound has been shown to attenuate apoptosis and offer neuroprotective effects.[2][5]

-

Embryo Development: Research has indicated that treatment with this compound can increase the cleavage and blastocyst rate of in vitro-produced buffalo embryos, suggesting a role for caspase-9 in early embryonic development.[7]

References

- 1. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Caspase | Apoptosis | TargetMol [targetmol.com]

- 6. proteogene.com [proteogene.com]

- 7. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mblbio.com [mblbio.com]

- 9. This compound, Caspase-9 Inhibitor [bdbiosciences.com]

- 10. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Evolution of Caspase-9 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis, stands as a key therapeutic target for a multitude of diseases characterized by aberrant cell death. Its activation, triggered by cellular stress and mitochondrial dysfunction, unleashes a cascade of downstream effector caspases, ultimately leading to programmed cell death. The pursuit of selective caspase-9 inhibitors has been a significant endeavor in drug discovery, offering the potential to modulate apoptosis in conditions ranging from neurodegenerative disorders to ischemic injuries. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of caspase-9 inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of the core biological pathways and experimental workflows.

The Intrinsic Pathway of Apoptosis and Caspase-9 Activation

Caspase-9 is activated through the formation of a multi-protein complex known as the apoptosome.[1][2][3][4] This process is initiated by the release of cytochrome c from the mitochondria into the cytosol in response to cellular stress.[1][2][4] Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9.[1][2][3][4] The assembled apoptosome facilitates the dimerization and subsequent activation of caspase-9, which then goes on to activate downstream effector caspases, such as caspase-3 and -7, thereby executing the apoptotic program.[5][6]

A Historical Perspective on Caspase-9 Inhibitor Discovery

The journey to develop caspase-9 inhibitors has been marked by a progressive understanding of caspase biology and the application of diverse chemical strategies.

Early Developments: Peptide-Based Inhibitors

The initial wave of caspase inhibitors was dominated by peptide-based compounds designed to mimic the natural substrates of these enzymes. A common and widely used irreversible inhibitor of caspase-9 is the fluoromethyl ketone (FMK) peptide, Z-LEHD-FMK.[7] These early inhibitors, while valuable research tools, often suffered from poor cell permeability, low in vivo stability, and a lack of specificity due to the conserved nature of the caspase active site.

The Rise of Selective Inhibition: Learning from Nature

A significant breakthrough in the quest for selectivity came from studying the endogenous inhibitor of apoptosis proteins (IAPs). The X-linked inhibitor of apoptosis protein (XIAP) was found to be a potent and specific inhibitor of caspases, including caspase-9. This led to the development of inhibitors based on the Bir3 domain of XIAP, which is responsible for its selective inhibition of caspase-9. Pen1-XBir3 is a notable example of a selective, cell-permeant caspase-9 inhibitor derived from this natural inhibitory domain.

The Modern Era: Small Molecule Inhibitors

The limitations of peptide-based inhibitors spurred the search for small molecule compounds with improved drug-like properties. High-throughput screening and structure-based drug design have been instrumental in identifying novel, non-peptidic inhibitors of caspase-9. These efforts have yielded compounds with greater potential for therapeutic development, although achieving high selectivity remains a challenge.

Quantitative Data on Caspase-9 Inhibitors

The efficacy and selectivity of caspase-9 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and their equilibrium dissociation constant (Ki). The following table summarizes publicly available data for some of the most commonly cited caspase-9 inhibitors.

| Inhibitor | Type | Target Caspases | IC50 (nM) | Ki (nM) | Reference |

| This compound | Peptide (irreversible) | Caspase-9 | - | - | [8] |

| Ac-LEHD-CHO | Peptide (reversible) | Caspase-9 | 49.2 | - | [9] |

| Pen1-XBir3 | Peptide (XIAP-derived) | Selective for Caspase-9 | - | - | - |

| Q-VD-OPh | Pan-caspase | Caspases 1, 3, 8, 9 | 25-400 | - | [10][11] |

| NCGC-00183681 | Small Molecule | Caspase-1, -9 | 91.5 (for Caspase-9) | - | [12] |

Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.

Experimental Protocols

The characterization of caspase-9 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Caspase-9 Activity Assay (Colorimetric)

This assay measures the activity of caspase-9 by detecting the cleavage of a colorimetric substrate.

Materials:

-

Cell lysate or purified caspase-9

-

5X Cell Lysis Buffer

-

2X Reaction Buffer

-

DTT (1 M)

-

LEHD-pNA substrate (4 mM)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Cell Lysate:

-

Induce apoptosis in your cell line of choice using a known stimulus.

-

Harvest 2-5 x 10^6 cells and pellet by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

-

Determine the protein concentration of the lysate.[13]

-

-

Assay Procedure:

-

Dilute the cytosolic extract to a protein concentration of 100-200 µg in 50 µL of Cell Lysis Buffer for each assay.

-

Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.

-

To each well of a 96-well plate, add 50 µL of the diluted cell lysate.

-

For inhibitor studies, pre-incubate the lysate with the desired concentration of the caspase-9 inhibitor for 10-30 minutes at 37°C.

-

Add 50 µL of 2X Reaction Buffer (with DTT) to each well.

-

Add 5 µL of the 4 mM LEHD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 400 or 405 nm using a microplate reader.[13]

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the treated samples to the uninduced control.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis of Caspase-9 Cleavage

This method detects the activation of caspase-9 by observing its cleavage from the pro-form to its active fragments.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against caspase-9 (detects both pro and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation and SDS-PAGE:

-

Prepare cell lysates from treated and untreated cells as described in the previous protocol.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against caspase-9, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

The pro-caspase-9 will appear as a band at approximately 47 kDa, while the cleaved, active form will appear as smaller fragments (e.g., p35/p37). An increase in the cleaved fragments indicates caspase-9 activation.

-

Workflow for Caspase-9 Inhibitor Screening